molecular formula C18H19FN4O3S B2917998 4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097925-24-9

4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No. B2917998
CAS RN: 2097925-24-9
M. Wt: 390.43
InChI Key: HNNCJFQRSAOGOQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alkyl aryl ethers . These are organic compounds containing the alkyl aryl ether functional group with the generic formula R-O-R’, where R is an alkyl group and R’ is an aryl group .

Scientific Research Applications

Antibacterial Activity

Sulfonamides are known for their wide range of biological activities, including antibacterial properties. They can inhibit the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .

Anticancer Research

Some sulfonamide derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrase IX, a protein associated with tumor growth and metastasis. These compounds are evaluated for their anticancer activity against various cancer cell lines .

Anti-inflammatory Applications

Sulfonamide derivatives have also shown anti-inflammatory properties. Research includes designing compounds that selectively inhibit COX-1, an enzyme involved in the inflammatory process .

Antiviral and Anti-COVID-19 Potential

Due to their structural versatility, sulfonamides have been explored for antiviral activities and, more recently, for potential applications against COVID-19 .

Diuretic and Hypoglycemic Effects

Sulfonamides can act as diuretics, helping to remove excess fluid from the body. They also have hypoglycemic effects, which can be beneficial in managing diabetes .

Molecular Docking and Simulation

Triazole benzene sulfonamide derivatives have been used in molecular docking studies and simulations to design new leads for inhibiting tumor-associated enzymes. This process involves predicting bioactivity and optimizing compounds for therapeutic use .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-2-26-18-6-5-16(10-17(18)19)27(24,25)22-8-9-23-13-15(12-21-23)14-4-3-7-20-11-14/h3-7,10-13,22H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCJFQRSAOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

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